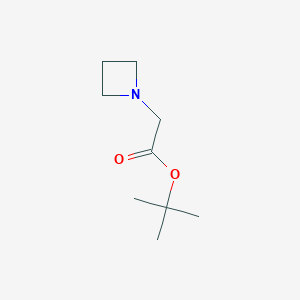
t-Butyl 3,5-dimethylbenzoate
Descripción general
Descripción
T-Butyl 3,5-dimethylbenzoate (also known as 3,5-di-tert-butyl-4-hydroxybenzoic acid or 3,5-Di-tert-butylsalicylic acid) is a type of organic compound belonging to the family of esters. It is a colorless, viscous liquid that is insoluble in water but soluble in organic solvents. It is used in the synthesis of various organic compounds, as well as in the production of pharmaceuticals, cosmetics, and food products.
Aplicaciones Científicas De Investigación
Spectroscopic and Magnetic Properties
Complexes of 3,5-dimethylbenzoic acids, closely related to t-Butyl 3,5-dimethylbenzoate, have been synthesized with Zn(II), Cd(II), and Hg(II) ions. The complexes, characterized by various spectroscopic methods, are mostly non-electrolytes with a 1:2 metal to ligand stoichiometry. The infrared spectra suggest bidentate or bridging coordination of the carboxylate ions to the metal atom, hinting at potential applications in materials science or catalysis (Odunola, 1993).
Crystal Structures and Molecular Interactions
The molecular structures of compounds closely related to this compound have been studied, revealing complex interactions and molecular associations. For instance, methyl 3,5-dimethylbenzoate forms layers of C—H⋯O=C bonded molecules, indicating potential for applications in crystal engineering or material design (Ebersbach et al., 2022).
Ionization and Conductance Studies
Studies on the ionization of dimethylbenzoic acids, closely related to this compound, have provided insights into their conductance and thermodynamic properties. These studies, which include precise conductance measurements, offer valuable data for understanding the behavior of these compounds in various solutions, potentially useful in chemical synthesis or pharmaceutical applications (Strong, Blubaugh, & Cavalli, 1981).
Applications in OLEDs and Material Sciences
Compounds related to this compound have been used to develop materials with excellent thermal stabilities and ambipolar transport properties. These materials, used in OLEDs, have achieved high efficiency, highlighting their potential in electronics and display technology (Yin et al., 2015).
Propiedades
IUPAC Name |
tert-butyl 3,5-dimethylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-9-6-10(2)8-11(7-9)12(14)15-13(3,4)5/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRDLEJQPFXBNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine](/img/structure/B6333141.png)




